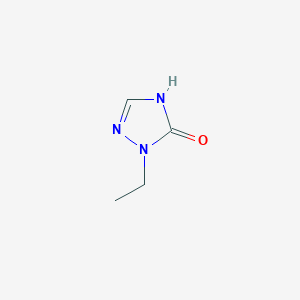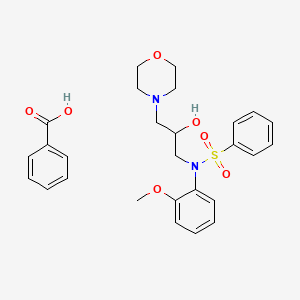
2-ethyl-1,2,4-triazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-ethyl-1,2,4-triazol-3-amine” is a chemical compound with the molecular formula C4H8N4 .
Molecular Structure Analysis
The molecular structure of “4-ethyl-1,2,4-triazol-3-amine” consists of 4 carbon atoms, 8 hydrogen atoms, and 4 nitrogen atoms .Physical And Chemical Properties Analysis
“4-ethyl-1,2,4-triazol-3-amine” has a molecular weight of 112.13300, a density of 1.33g/cm3, and a boiling point of 281.2ºC at 760 mmHg .Applications De Recherche Scientifique
1. Kinetic Studies in Synthesis
2-Ethyl-1,2,4-triazol-3(2H)-one has been studied in the context of regioselective synthesis. Al-Awadi et al. (2003) explored selective pyrolytic deprotection of 2-ethyl and 2-cyanoethyl-4-arylidenimino-1,2,4-triazol-3(2H)-ones and their 3(2H)-thiones. This process is important for the regioselective synthesis of 2- and 4-substituted 1,2,4-triazoles, which have potential biological applications. The study provided kinetic results supporting a reaction pathway involving a six-membered transition state (Al-Awadi, Ibrahim, Kaul, & Dib, 2003).
2. Synthetic Methods Development
Another application is in the development of synthetic methods. Xin (2003) reported the synthesis of ethyl 4 (2 phenoxyethyl) 1,2,4 triazol 3 one, a derivative of this compound, using a series of chemical reactions including Williamson synthesis and reductive amination. This study contributes to understanding the suitable reaction conditions for synthesizing such compounds (Xin, 2003).
3. Use in Coordination Polymers
In the field of materials science, this compound derivatives have been used to synthesize coordination polymers. Hu et al. (2016) synthesized isomeric compounds using this compound derivatives as multi-dentate ligands to react with transition-metal ions. This resulted in the formation of three-dimensional coordination polymers with diverse structures, highlighting the versatility of these compounds in constructing complex molecular architectures (Hu, Wang, Qian, Peng, & Huang, 2016).
Propriétés
IUPAC Name |
2-ethyl-4H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-2-7-4(8)5-3-6-7/h3H,2H2,1H3,(H,5,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSMDBFRWVOVLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2363691.png)



![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2363697.png)


![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2363702.png)


![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2363710.png)

![6-(propan-2-yl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2363712.png)